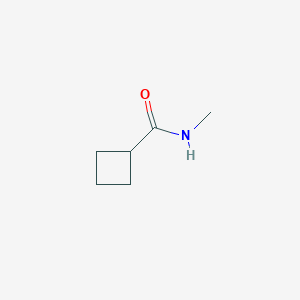

N-Methylcyclobutanecarboxamide

Description

BenchChem offers high-quality N-Methylcyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylcyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLREVKITJLZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601226 | |

| Record name | N-Methylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255641-15-6 | |

| Record name | N-Methylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methylcyclobutanecarboxamide: A Technical Overview

This technical guide provides an in-depth overview of N-Methylcyclobutanecarboxamide, addressing its physicochemical properties, potential synthesis routes, and the broader context of cyclobutane carboxamide derivatives in research and development. Given the limited direct experimental data on the title compound, information from closely related analogs is presented to provide a comparative context for researchers, scientists, and drug development professionals.

Physicochemical Properties of Related Cyclobutane Carboxamides

Quantitative data for N-Methylcyclobutanecarboxamide is not available. However, the computed properties of closely related compounds from the PubChem database offer valuable insights into the expected characteristics of this molecule.

| Property | 1-Methylcyclobutanecarboxamide[1] | N-ethyl-N-methylcyclobutanecarboxamide[2] |

| PubChem CID | 232651 | 69124457 |

| Molecular Formula | C6H11NO | C8H15NO |

| Molecular Weight | 113.16 g/mol | 141.21 g/mol |

| XLogP3 | 0.5 | 1.1 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 2 |

| Exact Mass | 113.084063974 Da | 141.115364102 Da |

| Topological Polar Surface Area | 43.1 Ų | 20.3 Ų |

Synthesis of Cyclobutane Carboxamide Derivatives

The synthesis of functionalized cyclobutanes, including cyclobutane carboxamides, is a topic of significant interest in medicinal chemistry due to the unique conformational constraints imparted by the cyclobutane ring.[3][4] These structures are valuable motifs in biologically active molecules.[3]

A general and effective method for the synthesis of N-alkyl cyclobutane carboxamides involves the aminocarbonylation of cyclobutanols. This approach offers a direct route to these valuable compounds.[3]

General Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of Cyclobutanol

The following is a generalized experimental protocol based on the regioselective aminocarbonylation of cyclobutanols for the synthesis of cyclobutanecarboxamides.[3] This method provides a pathway to synthesize compounds such as N-Methylcyclobutanecarboxamide.

Materials:

-

Cyclobutanol

-

Methylamine (or a suitable amine precursor)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a phosphine ligand)

-

Carbon monoxide (CO) source

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Base (e.g., Triethylamine)

Procedure:

-

A reaction vessel is charged with the palladium catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cyclobutanol and the base are added to the reaction mixture.

-

The vessel is purged with carbon monoxide and then pressurized to the desired CO pressure.

-

Methylamine is introduced into the reaction mixture.

-

The reaction is heated to the appropriate temperature and stirred for a specified time, monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel to yield the desired N-Methylcyclobutanecarboxamide.

Note: The specific catalyst, ligand, solvent, temperature, and pressure may need to be optimized for the synthesis of N-Methylcyclobutanecarboxamide.

Synthetic Workflow for N-Alkylcyclobutanecarboxamides

The following diagram illustrates a generalized workflow for the synthesis of N-alkylcyclobutanecarboxamides via the aminocarbonylation of cyclobutanols.

Caption: Generalized synthesis workflow for N-Alkylcyclobutanecarboxamides.

Biological Activity and Applications

While no specific biological activity has been reported for N-Methylcyclobutanecarboxamide, the cyclobutane carboxamide scaffold is present in a variety of biologically active molecules.[3] These motifs are of interest in drug discovery as they can act as conformationally restricted scaffolds, which can lead to improved binding affinity and selectivity for biological targets.[3] The development of synthetic methodologies for cyclobutane derivatives is crucial for exploring their potential in pharmaceutical applications.[4]

References

- 1. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

N-Methylcyclobutanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclobutanecarboxamide is a small molecule of interest within the broader class of carboxamides, a functional group prevalent in numerous biologically active compounds and pharmaceutical agents. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic routes for N-Methylcyclobutanecarboxamide. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established chemical principles and data from analogous structures to provide a comprehensive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Identification

N-Methylcyclobutanecarboxamide is characterized by a central cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-Methylcyclobutanecarboxamide |

| CAS Number | Not available |

| PubChem CID | 19910150[1] |

| Molecular Formula | C₆H₁₁NO |

| SMILES | CNC(=O)C1CCC1 |

| InChI Key | Not available |

Structural Representation

Caption: 2D Chemical Structure of N-Methylcyclobutanecarboxamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 113.084063974 Da | PubChem[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of N-Methylcyclobutanecarboxamide is not documented in publicly available literature, its structure lends itself to common amide synthesis methodologies. The most direct approaches involve the reaction of a cyclobutanecarboxylic acid derivative with methylamine.

General Synthesis Workflow from Cyclobutanecarbonyl Chloride

A prevalent and efficient method for amide synthesis is the acylation of an amine with an acyl chloride.[3][4][5][6][] This method, often referred to as the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of N-Methylcyclobutanecarboxamide.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of N-Methylcyclobutanecarboxamide based on standard laboratory procedures for the Schotten-Baumann reaction.

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Methylamine (as a solution in THF or as a gas)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude cyclobutanecarbonyl chloride.

-

-

Amidation:

-

Dissolve the crude cyclobutanecarbonyl chloride in anhydrous DCM and cool the solution in an ice bath.

-

In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the methylamine solution to the stirred solution of the acid chloride.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Methylcyclobutanecarboxamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of N-Methylcyclobutanecarboxamide. The biological effects of small molecules are highly dependent on their specific structure and interactions with biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

N-Methylcyclobutanecarboxamide is a structurally straightforward molecule for which a comprehensive experimental dataset is not yet available. However, its properties can be reliably predicted using computational methods, and its synthesis can be achieved through well-established synthetic organic chemistry protocols. This guide provides a foundational body of information that can aid researchers in the design of future studies involving N-Methylcyclobutanecarboxamide, whether for the development of novel pharmaceuticals, functional materials, or as a scaffold for further chemical exploration.

References

- 1. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of N-Methylcyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-Methylcyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The following sections detail two common and effective synthetic routes starting from cyclobutanecarboxylic acid, including comprehensive experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The synthesis of N-Methylcyclobutanecarboxamide from cyclobutanecarboxylic acid is typically achieved through two main strategies:

-

Two-Step Acyl Chloride Formation and Amination: This classic approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with methylamine.

-

One-Pot Amide Coupling: This method utilizes coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid and methylamine in a single reaction vessel.

Pathway 1: Acyl Chloride Formation and Amination

This pathway is a robust and widely used method for amide synthesis. It proceeds in two distinct steps: the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride, followed by the reaction of the acyl chloride with methylamine.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

The activation of cyclobutanecarboxylic acid is efficiently achieved using thionyl chloride (SOCl₂).[1][2] This reaction converts the carboxylic acid into the more reactive acyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add cyclobutanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

-

The reaction mixture is then gently heated to reflux (typically around 70-80 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude cyclobutanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.

Step 2: Synthesis of N-Methylcyclobutanecarboxamide

The purified or crude cyclobutanecarbonyl chloride is then reacted with methylamine to form the final amide product. This is a nucleophilic acyl substitution reaction.

Experimental Protocol:

-

In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C (ice bath).

-

Slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in the same anhydrous solvent to the methylamine solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Methylcyclobutanecarboxamide.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclobutanecarboxylic acid | Thionyl Chloride, cat. DMF | Neat | 70-80 | 1-3 | >90 (crude) |

| 2 | Cyclobutanecarbonyl chloride, Methylamine HCl | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 80-95 |

Visualization of Pathway 1

Caption: Synthesis of N-Methylcyclobutanecarboxamide via the acyl chloride intermediate.

Pathway 2: One-Pot Amide Coupling

This pathway offers a more streamlined approach by forming the amide bond directly from the carboxylic acid and amine using a coupling agent in a single step.[3][4] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU.[5]

Experimental Protocol (Using EDC/HOBt)

-

To a solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).[6]

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq), followed by methylamine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions on Cyclobutane Carboxylic Acids[5]

| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 |

| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 |

| HATU | - | DIPEA | DMF | 0.5-1 | RT | High |

Note: The yields presented are for the coupling of a primary amine to a cyclobutane carboxylic acid and may vary for the specific synthesis of N-Methylcyclobutanecarboxamide.

Visualization of Pathway 2

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

N-Methylcyclobutanecarboxamide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclobutanecarboxamide, a simple substituted cyclobutane derivative, has a history rooted in the broader exploration of cyclobutane carboxamides for therapeutic applications. While not a widely studied compound in its own right, its structural motif is present in a variety of patented compounds, indicating its potential as a building block in drug discovery. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and potential biological relevance of N-Methylcyclobutanecarboxamide and its derivatives, drawing from patent literature and contemporary research in medicinal chemistry.

Discovery and Historical Context

The precise first synthesis and discovery of N-Methylcyclobutanecarboxamide is not well-documented in dedicated scientific literature. However, early explorations into cyclobutane-containing molecules for pharmaceutical use provide a likely timeframe for its initial conception. A key piece of historical context is a 1964 patent for "Amino-substituted cyclobutane carboxamides". While this patent does not provide a specific example of the synthesis of N-Methylcyclobutanecarboxamide, it broadly claims a class of compounds that includes N-methyl carboxamide as a possible substituent. This suggests that molecules of this type were being considered for their potential biological activity during this period.

The interest in cyclobutane derivatives in medicinal chemistry has grown significantly over the years. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can be exploited to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. This has led to the inclusion of the cyclobutane carboxamide core in a wide range of compounds targeting various diseases.

Synthetic Methodologies

General Experimental Protocol: Amidation of Cyclobutanecarbonyl Chloride

This protocol is a generalized procedure based on standard organic synthesis techniques for amide formation.

Materials:

-

Cyclobutanecarbonyl chloride

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride in an anhydrous aprotic solvent. Cool the solution to 0°C using an ice bath.

-

Addition of Amine: Slowly add a solution of methylamine to the cooled solution of cyclobutanecarbonyl chloride.

-

Addition of Base: Add a tertiary amine base to the reaction mixture to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Methylcyclobutanecarboxamide.

Diagram of Synthetic Pathway

N-Methylcyclobutanecarboxamide IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylcyclobutanecarboxamide, including its chemical identity, physicochemical properties, and a generalized synthesis protocol. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity

-

IUPAC Name: N-Methylcyclobutanecarboxamide[1]

-

Synonyms: While no specific synonyms are widely listed, it may be referred to by its chemical formula or PubChem CID.

-

PubChem CID: 19910150[1]

-

Molecular Formula: C₆H₁₁NO[1]

-

Molecular Weight: 113.16 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-Methylcyclobutanecarboxamide.

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 113.084064 g/mol | PubChem[1] |

| Monoisotopic Mass | 113.084064 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 116 | PubChem[1] |

Experimental Protocols: Synthesis of N-Methylcyclobutanecarboxamide

Method 1: From Cyclobutanecarbonyl chloride and Methylamine

This is a common and generally high-yielding method for the synthesis of N-substituted amides.

Materials:

-

Cyclobutanecarbonyl chloride

-

Methylamine (as a solution in THF, water, or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base (1.1 - 1.5 eq) to the solution.

-

Slowly add a solution of methylamine (1.0 - 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure N-Methylcyclobutanecarboxamide.

Method 2: From Cyclobutanecarboxylic acid and Methylamine using a Coupling Agent

This method avoids the need to prepare the acyl chloride and uses a peptide coupling agent to facilitate the amide bond formation.

Materials:

-

Cyclobutanecarboxylic acid

-

Methylamine hydrochloride

-

A peptide coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU)

-

A base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cyclobutanecarboxylic acid (1.0 eq), methylamine hydrochloride (1.0 - 1.2 eq), and the coupling agent (1.1 - 1.3 eq) in the chosen anhydrous aprotic solvent.

-

Add the base (2.0 - 3.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If using DCC, a white precipitate of dicyclohexylurea will form. Filter off the precipitate and wash it with the reaction solvent.

-

If using a water-soluble coupling agent like EDC, proceed to the work-up.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-Methylcyclobutanecarboxamide from cyclobutanecarboxylic acid.

Caption: Generalized synthesis workflow for N-Methylcyclobutanecarboxamide.

Biological Activity and Signaling Pathways

Based on a comprehensive search of publicly available scientific literature and databases, there is currently no information regarding the biological activity or any associated signaling pathways for N-Methylcyclobutanecarboxamide. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship in the synthesis of N-Methylcyclobutanecarboxamide.

Caption: Logical steps in the synthesis of N-Methylcyclobutanecarboxamide.

References

An Inquiry into the Biological Activity of N-Methylcyclobutanecarboxamide: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the current publicly available information regarding the biological activity of N-Methylcyclobutanecarboxamide. Despite a thorough search of scientific literature and chemical databases, specific data on the pharmacological and biological effects of this compound remains largely unavailable. This guide addresses the absence of quantitative data, experimental protocols, and defined signaling pathways associated with N-Methylcyclobutanecarboxamide, highlighting a significant gap in the current body of scientific knowledge.

Introduction

N-Methylcyclobutanecarboxamide is a chemical compound with the molecular formula C₆H₁₁NO. Its structure, characterized by a cyclobutane ring and an N-methylated carboxamide group, suggests potential for biological activity, as similar structural motifs are present in various pharmacologically active molecules. However, the specific biological profile of N-Methylcyclobutanecarboxamide has not been detailed in the accessible scientific literature.

Current State of Knowledge

Public chemical databases, such as PubChem, provide basic information about N-Methylcyclobutanecarboxamide (CID 19910150), including its chemical structure, molecular weight, and computed properties.[1] However, these entries lack curated data on its biological activity, pharmacology, or any associated in vitro or in vivo studies.

Similarly, searches for related compounds like N-ethyl-N-methylcyclobutanecarboxamide, 1-Methylcyclobutanecarboxamide, and N-Acetylcyclobutanecarboxamide also yield limited information, primarily focusing on chemical properties rather than biological effects.[2][3][4] While the broader class of cyclobutane-containing natural products has been shown to exhibit a range of biological activities, including antimicrobial and analgesic properties, these findings cannot be directly extrapolated to N-Methylcyclobutanecarboxamide without specific experimental evidence.[5]

Data Presentation: Absence of Quantitative Data

A comprehensive search for quantitative data regarding the biological activity of N-Methylcyclobutanecarboxamide yielded no specific results. Key metrics often reported in pharmacological studies, such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), LD₅₀ (median lethal dose), or binding affinities, are not documented for this compound in the public domain. Consequently, no structured tables of quantitative data can be presented at this time.

Experimental Protocols: A Call for Future Research

Detailed experimental methodologies for assessing the biological activity of N-Methylcyclobutanecarboxamide are not available due to the absence of published studies. Future research initiatives would need to establish and validate protocols for:

-

In vitro assays: To screen for activity against various biological targets (e.g., enzymes, receptors, ion channels).

-

Cell-based assays: To evaluate the compound's effects on cellular processes such as proliferation, apoptosis, and signaling.

-

In vivo studies: To determine the pharmacokinetic and pharmacodynamic properties of the compound in animal models.

A generalized workflow for future investigation is proposed below.

Caption: Proposed workflow for investigating the biological activity of N-Methylcyclobutanecarboxamide.

Signaling Pathways: Uncharted Territory

Due to the lack of research into its mechanism of action, there are no described signaling pathways associated with N-Methylcyclobutanecarboxamide. The identification of any such pathways would be contingent on initial screening and target identification studies.

A conceptual diagram illustrating the logical progression from target identification to pathway elucidation is provided.

Caption: Conceptual flow from target binding to cellular response for a hypothetical bioactive compound.

Conclusion and Future Directions

The biological activity of N-Methylcyclobutanecarboxamide remains an unexplored area of research. There is a clear need for foundational studies to determine its pharmacological profile. The information presented in this guide underscores the absence of data and serves as a call to the scientific community to investigate the potential of this and other understudied small molecules. Future research should prioritize systematic screening to uncover any potential therapeutic applications.

References

- 1. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetylcyclobutanecarboxamide | C7H11NO2 | CID 23273426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylcyclobutanecarboxamide in Early Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique three-dimensional architecture of the cyclobutane ring has positioned it as an increasingly valuable scaffold in modern medicinal chemistry, offering a strategic advantage in the design of novel therapeutics that "escape from flatland".[1] This technical guide focuses on N-Methylcyclobutanecarboxamide, a simple yet promising starting point for fragment-based and lead discovery campaigns. While direct biological data on N-Methylcyclobutanecarboxamide is limited in publicly accessible literature, this document leverages a comprehensive case study of structurally related cyclobutane carboxamides to provide a detailed roadmap for its evaluation in early drug discovery. We will explore its chemical properties, synthesis, and a hypothetical workflow for target identification and lead optimization, including detailed experimental protocols and data presentation strategies.

Introduction: The Cyclobutane Motif in Drug Design

The cyclobutane moiety is gaining traction in drug discovery for its ability to introduce conformational rigidity and a defined three-dimensional structure into small molecules.[1][2] Unlike flat aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can lead to improved target engagement and selectivity.[2] Cyclobutane carboxamides, in particular, are prevalent in biologically active molecules and serve as key intermediates in the synthesis of complex pharmaceuticals.[1][3][4] N-Methylcyclobutanecarboxamide represents a fundamental example of this structural class, offering a synthetically accessible starting point for library development and screening.

Chemical Properties and Synthesis of N-Methylcyclobutanecarboxamide

A thorough understanding of the physicochemical properties of a starting molecule is crucial for any drug discovery program.

Physicochemical Properties

The key computed properties of N-Methylcyclobutanecarboxamide and a close analog are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding further chemical modifications.

| Property | N-Methylcyclobutanecarboxamide | N-Ethyl-N-methylcyclobutanecarboxamide | Reference |

| Molecular Formula | C₆H₁₁NO | C₈H₁₅NO | [5][6] |

| Molecular Weight | 113.16 g/mol | 141.21 g/mol | [7] |

| XLogP3 | 0.5 | 1.1 | [7] |

| Hydrogen Bond Donor Count | 1 | 0 | [7] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [7] |

| Rotatable Bond Count | 1 | 2 | [7] |

| Topological Polar Surface Area | 29.1 Ų | 20.3 Ų | [5] |

Synthesis of N-Methylcyclobutanecarboxamide

The synthesis of N-Methylcyclobutanecarboxamide can be readily achieved through standard amidation reactions. A general and reliable method involves the reaction of cyclobutanecarboxylic acid with methylamine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

-

Activation of Cyclobutanecarboxylic Acid: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude cyclobutanecarbonyl chloride.

-

Amidation: The crude cyclobutanecarbonyl chloride is dissolved in dichloromethane and added dropwise to a solution of methylamine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Methylcyclobutanecarboxamide.

A Roadmap for Early Drug Discovery: A Case Study Approach

Hypothetical Discovery Workflow

The following diagram illustrates a typical workflow for an early-stage drug discovery campaign, starting with a fragment like N-Methylcyclobutanecarboxamide.

Target Identification and Primary Screening

The initial step would involve screening N-Methylcyclobutanecarboxamide against a panel of biologically relevant targets. Based on the fungicidal activity of related compounds, a primary screen could focus on enzymes essential for microbial survival.[3]

This protocol is adapted from studies on cyclobutane carboxamide inhibitors of fungal melanin.[3]

-

Enzyme and Substrate Preparation: Recombinant scytalone dehydratase is expressed and purified. A stock solution of the substrate, scytalone, is prepared in a suitable buffer.

-

Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the enzyme, the substrate, and the test compound (N-Methylcyclobutanecarboxamide or its analogs) at varying concentrations in a suitable buffer (e.g., phosphate buffer at pH 7.0).

-

Reaction and Detection: The reaction is initiated by the addition of the substrate. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (THN) is monitored spectrophotometrically by the increase in absorbance at a specific wavelength.

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

Assuming N-Methylcyclobutanecarboxamide shows weak activity in a primary screen, the next step is to synthesize a library of analogs to explore the SAR. The insights from the study on SD inhibitors are highly instructive here.[3]

The following table summarizes the SAR for a series of cyclobutane carboxamide inhibitors of scytalone dehydratase, which can guide the design of a library based on N-Methylcyclobutanecarboxamide.

| R1 (on Cyclobutane) | R2 (on Amide Nitrogen) | IC₅₀ (nM) for SD | Key Observations | Reference |

| H | 2,4-dichlorophenyl | >1000 | The unsubstituted cyclobutane ring has low potency. | [3] |

| gem-dimethyl | 2,4-dichlorophenyl | 10 | Gem-dimethyl substitution significantly improves potency. | [3] |

| gem-dichloro | 2,4-dichlorophenyl | 0.2 | Halogen substitution at the geminal position further enhances activity. | [3] |

| gem-dimethyl | 4-chlorophenyl | 50 | Substitution pattern on the phenyl ring is critical for activity. | [3] |

This data suggests that modifications to the cyclobutane ring, particularly at the geminal position to the carboxamide, and systematic exploration of substituents on the amide nitrogen are crucial for improving potency.

Lead Optimization and In Vitro ADME Profiling

Once a lead compound with potent activity is identified, its drug-like properties must be evaluated. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential at this stage to identify potential liabilities that could lead to failure in later stages of development.[8][9]

-

Incubation: The lead compound is incubated with liver microsomes (human and other species) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching and Analysis: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Cl_int) of the compound are calculated from the rate of disappearance of the parent compound.

Conclusion

N-Methylcyclobutanecarboxamide represents a valuable, yet underexplored, starting point for fragment-based and lead discovery programs. Its simple structure and the desirable properties of the cyclobutane scaffold make it an attractive candidate for the development of novel therapeutics. By leveraging the insights gained from successful drug discovery campaigns with structurally related cyclobutane carboxamides, a clear path for the evaluation and optimization of N-Methylcyclobutanecarboxamide can be envisioned. A systematic approach, encompassing targeted library synthesis, robust biological screening, detailed SAR analysis, and early ADME profiling, will be critical to unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. ukm.my [ukm.my]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 9. selvita.com [selvita.com]

An In-depth Technical Guide on the Theoretical Properties of N-Methylcyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computed physicochemical properties of N-Methylcyclobutanecarboxamide. Due to the limited availability of experimental data in public databases, this document focuses on predicted properties derived from computational models. It also outlines standard experimental protocols for the characterization of such small molecules.

Core Physicochemical and Computed Properties

The following tables summarize the key identifiers and computed physicochemical properties of N-Methylcyclobutanecarboxamide. These values are computationally predicted and provide a valuable baseline for research and development activities.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | N-methylcyclobutanecarboxamide |

| Molecular Formula | C6H11NO |

| PubChem CID | 19910150[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | PubChem[1][2] |

| XLogP3-AA (logP) | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 113.084063974 Da | PubChem[2] |

| Monoisotopic Mass | 113.084063974 Da | PubChem[2] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[2] |

| Heavy Atom Count | 8 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 116 | PubChem[2] |

Chemical Structure and Reactivity

The chemical structure of N-Methylcyclobutanecarboxamide consists of a four-membered cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.

References

The Cyclobutane Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained-ring chemistry to a validated and valuable scaffold in medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to serve as a versatile three-dimensional framework have led to its incorporation into a range of approved drugs and clinical candidates. This technical guide provides a comprehensive literature review of cyclobutane-containing compounds, focusing on their synthesis, biological activity, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Physicochemical Properties and Medicinal Chemistry Relevance

The utility of the cyclobutane ring in drug design stems from its distinct structural features. Unlike the planar cyclopropane, cyclobutane exists in a puckered conformation, which allows for the precise spatial orientation of substituents. This conformational rigidity can pre-organize a molecule for optimal interaction with its biological target, thereby enhancing potency and selectivity. Furthermore, the cyclobutane core is generally more metabolically stable than larger cycloalkanes or linear alkyl chains, offering a strategy to improve the pharmacokinetic profiles of drug candidates.

Quantitative Bioactivity of Cyclobutane-Containing Compounds

The incorporation of a cyclobutane moiety has proven to be a successful strategy in modulating the biological activity of various therapeutic agents. The following tables summarize key quantitative data for a selection of notable cyclobutane-containing compounds, including approved drugs and clinical candidates.

Table 1: Pharmacokinetic Parameters of Apalutamide

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1] |

| Time to Peak (Tmax) | 2 hours | [1] |

| Volume of Distribution (Vd) | 276 L | [1] |

| Plasma Protein Binding | 96% | [1] |

| Metabolism | Primarily by CYP2C8 and CYP3A4 | [1] |

| Elimination Half-life | ~3 days at steady state | [1] |

| Excretion | 65% urine, 24% feces (as metabolites) | [1] |

Table 2: In Vitro Activity of Selected Cyclobutane-Containing Compounds

| Compound | Target | Assay | IC50 / Ki | Reference |

| Apalutamide | Androgen Receptor | Competitive Binding | Ki = 16 nM | [1] |

| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition | Ki = 14 nM | [2] |

| Carboplatin | DNA | Cell Proliferation (K562) | IC50 = 2.5 µM | [3] |

| Piperarborenine B | P-388, HT-29, A549 cells | Cytotoxicity | IC50 < 4 µg/mL | [4] |

| G9a Inhibitor (Compound 22) | G9a Histone Methyltransferase | Enzyme Inhibition | IC50 = 153 nM | [5] |

| αvβ3 Antagonist (ICT9055) | αvβ3 Integrin | Cell Adhesion | IC50 < 1 µM | [6] |

Key Synthetic Methodologies

The construction of the cyclobutane ring is a pivotal step in the synthesis of these bioactive molecules. Various synthetic strategies have been developed, with [2+2] photocycloaddition being one of the most prominent.

[2+2] Photocycloaddition

This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. The reaction can be performed intermolecularly or intramolecularly and often proceeds with high stereoselectivity.

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [5]

-

In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

-

Add dichloromethane (2.0 mL) to dissolve the reactants.

-

Seal the vial with a rubber septum and purge with an inert gas, such as argon, for 15-30 minutes.

-

Irradiate the stirred reaction mixture with a UVA LED light source (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate mixtures) to afford the desired cyclobutane adduct.

Synthesis of Carboplatin

Carboplatin, a second-generation platinum-based anticancer agent, features a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and reduces the side effects associated with its predecessor, cisplatin.

Experimental Protocol: Synthesis of Carboplatin [7][8]

This protocol is a generalized representation based on literature procedures and should be performed by trained chemists in a suitable laboratory setting.

Step 1: Preparation of cis-diamminediiodoplatinum(II)

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.

-

Add a solution of potassium iodide (KI) to the stirred K₂[PtCl₄] solution to form potassium tetraiodoplatinate(II) (K₂[PtI₄]).

-

To the K₂[PtI₄] solution, add aqueous ammonia. A yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) will form.

-

Filter the precipitate, wash with water, and dry.

Step 2: Formation of the Aqua Complex

-

Suspend the cis-[Pt(NH₃)₂I₂] in water.

-

Add a solution of silver nitrate (AgNO₃) to the suspension. This will precipitate silver iodide (AgI) and form the soluble cis-diamminediaquaplatinum(II) nitrate (--INVALID-LINK--₂).

-

Filter the reaction mixture to remove the AgI precipitate.

Step 3: Ligand Exchange to Form Carboplatin

-

To the filtrate containing the aqua complex, add a solution of cyclobutane-1,1-dicarboxylic acid.

-

The dicarboxylate ligand will displace the aqua ligands to form carboplatin.

-

The product can be crystallized from the reaction mixture, filtered, washed, and dried.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which cyclobutane-containing drugs exert their therapeutic effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the signaling pathways for three key examples.

Apalutamide: Androgen Receptor Antagonism

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a potent and selective antagonist of the androgen receptor (AR), thereby inhibiting androgen-mediated cell growth and proliferation.[9][10][11]

Caption: Apalutamide competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

Carboplatin: DNA Damage and Apoptosis

Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[8][12]

Caption: Carboplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.

Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[2][13][14]

Caption: Boceprevir inhibits the HCV NS3/4A protease, preventing polyprotein processing and viral replication.

Conclusion

The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The successful clinical development of drugs like Apalutamide and Carboplatin, along with a rich pipeline of cyclobutane-containing compounds in various stages of discovery, underscores the continued importance of this scaffold. Future research will undoubtedly uncover new synthetic methodologies and novel applications for cyclobutane-containing compounds, further expanding their impact on human health.

References

- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 3. jbuon.com [jbuon.com]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]

- 13. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]

- 14. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

N-Methylcyclobutanecarboxamide: Unraveling a Mechanistic Enigma

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the mechanism of action for N-Methylcyclobutanecarboxamide. Despite its defined chemical structure, publicly accessible databases and research publications lack specific studies detailing its biological targets, pharmacological effects, and the underlying signaling pathways it may modulate. This absence of empirical data precludes the formulation of a scientifically grounded hypothesis regarding its mode of action.

Currently, information on N-Methylcyclobutanecarboxamide is largely confined to chemical and physical property databases. These resources provide foundational knowledge about its molecular structure and characteristics but do not contain the biological data necessary to construct a mechanistic hypothesis.

While research exists on structurally analogous compounds, such as various N-substituted carboxamides, the functional implications of these structural similarities are not directly transferable to N-Methylcyclobutanecarboxamide. The biological activity of a molecule is highly dependent on its specific three-dimensional conformation and electronic properties, meaning that even minor structural modifications can lead to vastly different pharmacological profiles. Therefore, extrapolating a mechanism of action from related but distinct molecules would be speculative and scientifically unsound.

To elucidate the mechanism of action of N-Methylcyclobutanecarboxamide, a systematic and multi-faceted research approach would be required. This would involve a series of in vitro and in vivo studies designed to identify its molecular targets and characterize its physiological effects.

Proposed Experimental Workflow for Elucidation of Mechanism of Action

A logical workflow to investigate the unknown mechanism of action of N-Methylcyclobutanecarboxamide would involve a tiered screening and validation process. The following diagram outlines a potential experimental strategy:

A Technical Guide to Target Identification for Novel Small Molecules: A Hypothetical Case Study of N-Methylcyclobutanecarboxamide

Disclaimer: As of December 2025, specific target identification studies for N-Methylcyclobutanecarboxamide are not publicly available. This guide therefore uses N-Methylcyclobutanecarboxamide as a hypothetical subject to present a comprehensive overview of the principles, methodologies, and data interpretation involved in the target deconvolution of a novel small molecule. The experimental data and pathways described herein are illustrative and based on general practices in the field of chemical biology and drug discovery.

Introduction

The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. It provides a mechanistic understanding of a compound's efficacy, helps in optimizing its pharmacological properties, and allows for the prediction of potential side effects.[1][2] This process, often termed target deconvolution or target identification, employs a variety of experimental and computational techniques to pinpoint the specific proteins or other biomolecules with which a small molecule interacts to elicit a biological response.[3] This technical guide outlines a systematic approach to target identification, using the novel compound N-Methylcyclobutanecarboxamide as a case study.

Chemical proteomics has emerged as a powerful approach for identifying the interactions between small molecules and proteins on a proteome-wide scale.[2][4] This methodology not only helps in identifying the primary targets of a drug but also in characterizing its toxicity and discovering potential off-target interactions.[4]

Hypothetical Target Identification Workflow for N-Methylcyclobutanecarboxamide

The initial phase of target identification often involves a combination of computational and experimental approaches to generate a preliminary list of potential protein candidates. These candidates are then subjected to rigorous validation to confirm direct binding and functional modulation.

A general workflow for such a study is depicted below:

Caption: A generalized workflow for small molecule target identification.

Experimental Protocols

A variety of techniques can be employed for target identification. Affinity-based pull-down methods and label-free approaches are two major strategies.[1]

1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a widely used method that involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[1][5][6][7]

-

Probe Synthesis: N-Methylcyclobutanecarboxamide would first be synthesized with a linker arm and a terminal reactive group suitable for conjugation to a solid support (e.g., agarose beads). A common approach is to incorporate a biotin tag, which allows for strong and specific binding to streptavidin-coated beads.[1]

-

Cell Lysate Preparation: Human cancer cell lines (e.g., HeLa, HEK293T) are cultured and harvested. The cells are then lysed in a non-denaturing buffer to preserve protein structure and interactions.

-

Affinity Purification: The cell lysate is incubated with the N-Methylcyclobutanecarboxamide-conjugated beads. Proteins that bind to the compound are retained on the beads, while non-binding proteins are washed away.[6]

-

Elution and Protein Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry.[1][8]

2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.[1][5][6]

-

Cell Lysate Treatment: Aliquots of cell lysate are treated with varying concentrations of N-Methylcyclobutanecarboxamide or a vehicle control.

-

Protease Digestion: A protease (e.g., thermolysin) is added to each aliquot to digest the proteins.

-

Analysis: The samples are then analyzed by SDS-PAGE and Western blotting or by mass spectrometry to identify proteins that are protected from digestion in the presence of N-Methylcyclobutanecarboxamide.[1]

Hypothetical Quantitative Data

The following tables summarize hypothetical data that could be obtained from target identification and validation studies of N-Methylcyclobutanecarboxamide.

Table 1: Hypothetical Hits from AC-MS and DARTS Experiments

| Identification Method | Putative Target Protein | Gene Name | Cellular Function |

| AC-MS | Kinase A | KINA | Signal Transduction |

| AC-MS | Protein B | PROB | Metabolism |

| DARTS | Kinase A | KINA | Signal Transduction |

| DARTS | Protein C | PROC | Transcription |

Table 2: Hypothetical Binding Affinities and Functional Activity

| Target Protein | Binding Affinity (Kd) | Functional Assay | IC50 / EC50 |

| Kinase A | 1.2 µM (SPR) | In vitro kinase assay | 2.5 µM |

| Protein B | > 50 µM (ITC) | N/A | N/A |

| Protein C | 15 µM (SPR) | Reporter gene assay | 20 µM |

Illustrative Signaling Pathway

Based on the hypothetical identification of "Kinase A" as a primary target, a plausible signaling pathway that could be modulated by N-Methylcyclobutanecarboxamide is the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival.

Caption: A hypothetical signaling pathway modulated by N-Methylcyclobutanecarboxamide.

Conclusion

The process of identifying and validating the molecular targets of a novel small molecule is a complex but essential undertaking in modern drug discovery. Through a combination of computational prediction, proteome-wide screening techniques like AC-MS and DARTS, and rigorous biophysical and functional validation, it is possible to elucidate the mechanism of action of compounds like N-Methylcyclobutanecarboxamide. This knowledge is paramount for the rational design of more potent and selective therapeutics and for advancing our understanding of complex biological systems.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 4. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Methylcyclobutanecarboxamide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclobutanecarboxamide is a chemical compound with the molecular formula C₆H₁₁NO. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological data for this specific molecule. To date, there is no substantive information regarding its mechanism of action, receptor binding affinities, or its effects in preclinical in vitro or in vivo models. This guide candidly addresses this data gap and, in lieu of a detailed pharmacological profile, outlines the standard methodologies that would be required to characterize the compound. This serves as a foundational roadmap for any research entity considering the investigation of N-Methylcyclobutanecarboxamide's therapeutic potential.

Introduction

The exploration of novel chemical entities for therapeutic intervention is a cornerstone of drug discovery. N-Methylcyclobutanecarboxamide, a small molecule featuring a cyclobutane ring and a methylcarboxamide group, represents an area of uncharted territory in pharmacology. This document aims to provide a transparent overview of the current knowledge landscape and to propose a structured approach for its initial pharmacological characterization. The absence of existing data necessitates a forward-looking perspective, focusing on the "how-to" rather than the "what is known."

Current State of Knowledge

A thorough search of prominent scientific databases, including PubChem, and a broad survey of pharmacological literature did not yield any specific studies detailing the pharmacological properties of N-Methylcyclobutanecarboxamide. The PubChem entry for N-Methylcyclobutanecarboxamide (CID 19910150) provides basic chemical and physical properties but lacks any annotation related to biological activity or pharmacological profiling.[1] Similarly, entries for isomeric forms such as 1-Methylcyclobutanecarboxamide (CID 232651) also lack pharmacological data.[2]

This absence of information means that its potential targets, efficacy, safety, and pharmacokinetic profile are entirely unknown.

Proposed Methodologies for Pharmacological Profiling

To address the current knowledge gap, a systematic pharmacological evaluation of N-Methylcyclobutanecarboxamide would be required. The following sections outline the standard experimental protocols that would form the basis of such an investigation.

In Vitro Characterization

The initial step in characterizing a novel compound is often to determine its binding affinity for a wide range of biological targets.

Experimental Protocol: Radioligand Binding Assays

A common approach is to use radioligand binding assays to assess the affinity of N-Methylcyclobutanecarboxamide for a panel of receptors, ion channels, and transporters.

-

Target Selection: A broad panel of targets should be chosen, typically including common central nervous system (CNS) receptors (e.g., GPCRs, ion channels) and other targets relevant to potential therapeutic areas.

-

Membrane Preparation: Membranes from cells expressing the target receptor or from specific tissue homogenates (e.g., rat brain) are prepared.

-

Assay Conditions: A known radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of N-Methylcyclobutanecarboxamide.

-

Detection: Following incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of N-Methylcyclobutanecarboxamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates a generalized workflow for a competitive binding assay.

Once a binding target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of that target.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Flux)

-

Cell Culture: A cell line stably expressing the target GPCR is cultured. These cells are often engineered to express a calcium-sensitive fluorescent dye.

-

Compound Treatment: Cells are treated with varying concentrations of N-Methylcyclobutanecarboxamide.

-

Agonist Stimulation (for antagonist screening): If screening for antagonists, a known agonist for the receptor is added after the test compound.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

The logical flow for determining the functional activity of a compound at a GPCR is depicted below.

In Vivo Evaluation

Should in vitro studies reveal promising activity, the investigation would proceed to in vivo models to assess the compound's effects in a whole organism.

Experimental Protocol: Rodent Model of Neuropathic Pain (e.g., Chung Model)

This is a hypothetical example, as the therapeutic area would be guided by the in vitro findings.

-

Model Induction: Neuropathic pain is induced in rodents (e.g., rats) through surgical ligation of a spinal nerve.

-

Compound Administration: N-Methylcyclobutanecarboxamide would be administered via a relevant route (e.g., oral, intraperitoneal).

-

Behavioral Testing: The analgesic effect is assessed by measuring the animal's response to a non-painful stimulus (mechanical allodynia) using von Frey filaments.

-

Data Analysis: The withdrawal threshold of the paw is measured at different time points after compound administration and compared to a vehicle-treated control group.

Quantitative Data Summary

As no quantitative pharmacological data for N-Methylcyclobutanecarboxamide is currently available in the public domain, the following tables are presented as templates for how such data would be structured once generated.

Table 1: Hypothetical In Vitro Binding Affinity Profile of N-Methylcyclobutanecarboxamide

| Target | Radioligand | Kᵢ (nM) |

| Receptor X | [³H]Ligand A | Data TBD |

| Receptor Y | [³H]Ligand B | Data TBD |

| Transporter Z | [³H]Ligand C | Data TBD |

Table 2: Hypothetical In Vitro Functional Activity of N-Methylcyclobutanecarboxamide

| Target | Assay Type | Functional Effect | EC₅₀/IC₅₀ (nM) |

| Receptor X | Calcium Flux | Data TBD | Data TBD |

| Receptor Y | cAMP Accumulation | Data TBD | Data TBD |

Table 3: Hypothetical In Vivo Efficacy of N-Methylcyclobutanecarboxamide in a Neuropathic Pain Model

| Dose (mg/kg) | Route of Administration | % Reversal of Allodynia |

| e.g., 10 | e.g., p.o. | Data TBD |

| e.g., 30 | e.g., p.o. | Data TBD |

| e.g., 100 | e.g., p.o. | Data TBD |

Potential Signaling Pathways

Without an identified biological target, any depiction of a signaling pathway would be purely speculative. If, for instance, N-Methylcyclobutanecarboxamide were found to be an antagonist of a Gq-coupled receptor, the following diagram illustrates the canonical pathway it would inhibit.

Conclusion

N-Methylcyclobutanecarboxamide remains an uncharacterized molecule from a pharmacological standpoint. The absence of data in the public domain precludes a detailed analysis of its biological effects. This guide has therefore served to highlight this knowledge gap and to provide a comprehensive framework of established experimental protocols that could be employed to elucidate its pharmacological profile. The systematic application of binding assays, functional screens, and subsequent in vivo testing will be the essential first steps in determining if N-Methylcyclobutanecarboxamide holds any potential as a novel therapeutic agent. Researchers venturing into the study of this compound will be working from a blank slate, with the opportunity to make foundational discoveries in its pharmacology.

References

Exploring the Structure-Activity Relationship (SAR) of N-Methylcyclobutanecarboxamide: A Technical Guide

Disclaimer: Publicly available information on the specific biological activity and structure-activity relationship (SAR) of N-Methylcyclobutanecarboxamide is limited. This guide, therefore, provides a comprehensive overview based on the broader class of cyclobutanecarboxamides and related cyclobutane-containing molecules, offering a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound.

The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality and conformational rigidity into molecules.[1][2] These characteristics can lead to improved potency, selectivity, and pharmacokinetic properties. The carboxamide linkage is also a common feature in bioactive compounds, participating in crucial hydrogen bonding interactions with biological targets. The combination of these two moieties in N-Methylcyclobutanecarboxamide suggests its potential as a starting point for drug discovery programs.

I. Potential Biological Activities of Cyclobutanecarboxamide Derivatives

While specific data for N-Methylcyclobutanecarboxamide is scarce, the broader class of cyclobutane-containing compounds and cyclobutanecarboxamides has been associated with a range of biological activities. This suggests potential therapeutic areas for N-Methylcyclobutanecarboxamide and its analogs.

| Compound Class | Biological Activity | Reference Compound/Study |

| Cyclobutanecarboxamides | Fungicidal (inhibition of scytalone dehydratase) | Cyclobutane carboxamide inhibitors of fungal melanin |

| Cyclobutane-containing Alkaloids | Antibacterial, Antifungal, Antitumor | Sceptrin and other natural products[3][4] |

| Spirocyclic Cyclobutanes | G9a inhibition (potential anticancer) | G9a inhibitors with spirocyclic cyclobutane ring[5] |

II. General Experimental Protocols

Researchers investigating the SAR of N-Methylcyclobutanecarboxamide would typically follow established methodologies for synthesis, purification, characterization, and biological evaluation.

A. Chemical Synthesis

A general approach to synthesizing N-Methylcyclobutanecarboxamide and its derivatives involves the amidation of cyclobutanecarboxylic acid or its activated derivatives.

-

Step 1: Activation of Cyclobutanecarboxylic Acid. Cyclobutanecarboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form cyclobutanecarbonyl chloride.

-

Step 2: Amidation. The activated cyclobutanecarboxylic acid derivative is then reacted with methylamine in the presence of a base (e.g., triethylamine, pyridine) to yield N-Methylcyclobutanecarboxamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at controlled temperatures.

-